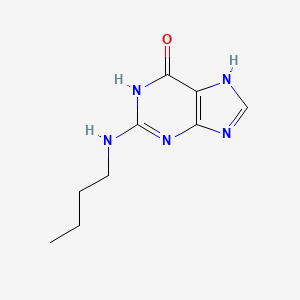![molecular formula C15H9F3N2O B6602643 2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One CAS No. 83800-83-3](/img/structure/B6602643.png)
2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (TFQ) is a small molecule with a wide range of potential applications in the fields of science and medicine. It is a heterocyclic compound containing a ring of five atoms and a nitrogen atom. TFQ has been used in a variety of research studies, including those related to drug development, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Investigations
Synthesis of Novel Derivatives : Research has led to the synthesis of novel 2-phenylquinazolin-4(3H)-one derivatives, with 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One being a key compound. These compounds have been characterized using techniques like FT-IR, 1H NMR, mass spectroscopy, and elemental analysis (Saravanan, Alagarsamy, & Dinesh Kumar, 2014).
Analgesic and Anti-inflammatory Activities : Derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One have shown promising analgesic, anti-inflammatory, and antimicrobial activities. Biological studies have indicated the potential of these compounds in medical applications, particularly in pain management and inflammation control (Saravanan, Alagarsamy, & Dinesh Kumar, 2013).
Synthesis of Specific Compounds
Creation of Morpholino Derivative : A specific compound, 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, was synthesized through a condensing reaction involving 2-amino-4-chlorobenzamide and 4-(trifluoromethyl) benzoyl chloride. This process highlights the chemical versatility and potential for creating various derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (Xu Li-feng, 2011).
Spectral Characterization of Derivatives : Novel derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One were characterized using spectroscopy methods. Some derivatives demonstrated significant anti-inflammatory activity, showing the compound's potential for various biological applications (Mahmoud, Abou-Elmagd, Abdelwahab, & Soliman, 2013).
Biological Activities and Applications
Antimicrobial and Antiinflammatory Activities : Quinazolin-4-one derivatives, including those with the 2-[4-(Trifluoromethyl)phenyl] group, exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest their potential in therapeutic applications (Murti, Singh, & Pathak, 2011).
Anticonvulsant Properties : Some derivatives have shown promising results in anticonvulsant activity tests, indicating their potential use in treating epilepsy and related neurological disorders (Gupta, Kumar, Roy, Sharma, Ali, & Shamsuzzaman, 2013).
Antioxidant Properties : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been conducted, revealing the structure–antioxidant activity relationships of various substituents. This research aids in understanding the compound's potential in oxidative stress-related applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQRMBPLLMJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568961 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One | |
CAS RN |
83800-83-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)

![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)


